3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing solubility .
- Position 4: A thiophen-2-ylcarbonyl moiety, introducing aromaticity and π-stacking capabilities .
- Position 5: A 4-(propan-2-yl)phenyl group, enhancing lipophilicity and steric bulk compared to simpler aryl substituents .
Synthetic routes likely involve cyclization of substituted glycine derivatives or palladium-catalyzed cross-coupling reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11(2)12-5-7-13(8-6-12)16-15(17(24)14-4-3-9-27-14)18(25)19(26)23(16)20-22-21-10-28-20/h3-11,16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGGULJXFNEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiadiazole derivatives, and thiophene carboxylic acids. The key steps in the synthesis may involve:
Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole ring: This step may involve the use of thiadiazole derivatives and coupling reactions.
Attachment of the thiophene ring: This can be done through acylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs reported in the literature, focusing on substituent effects, spectral properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula: C₂₃H₂₁N₃O₃S₂.
Key Observations :
Replacement of thiophene with furan () reduces electron density, altering reactivity and binding interactions .
Spectral Signatures :
- Carbonyl Stretching : Thiophen-2-ylcarbonyl (target) vs. benzofuran-2-carbonyl () may shift IR C=O peaks due to resonance effects (e.g., ~1700 cm⁻¹ for thiophene vs. ~1689 cm⁻¹ for benzofuran) .
- ¹H NMR : Isopropyl protons (δ ~1.2–1.4 ppm) distinguish the target compound from methyl/ethyl analogs .
Biological Implications :
- 1,3,4-Thiadiazole derivatives exhibit antimicrobial activity; the target’s unsubstituted thiadiazole may enhance potency compared to 5-methyl-thiadiazole () .
- Thiophene vs. Benzofuran : Thiophene’s sulfur atom may improve metabolic stability over oxygen-containing furan/benzofuran .
Synthetic Complexity :
- The target’s multi-substituted structure requires precise coupling steps, akin to palladium-catalyzed methods in .
- Hydroxyl Group Stability : The 3-OH group necessitates protection during synthesis, as seen in hydrazone-forming reactions () .
Research Findings and Data Gaps
- Antimicrobial Activity : While thiadiazole-containing analogs () show antibacterial effects, the target compound’s activity remains unstudied.
- Crystallographic Data : Structural analogs () exhibit planarity except for perpendicular aryl groups; the target’s isopropyl substituent may disrupt crystallinity .
Biological Activity
3-Hydroxy-5-[4-(propan-2-yl)phenyl]-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.48 g/mol. The structure includes functional groups such as hydroxyl (-OH), thiadiazole, and thiophene rings which are known to contribute to various biological activities.
Synthesis
The compound can be synthesized through multi-step reactions involving the condensation of thiadiazole derivatives with pyrrolidines and subsequent modifications to introduce the necessary functional groups. Specific methodologies often include cyclization reactions and the use of protecting groups to ensure selectivity during synthesis.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown promising results against various bacterial strains. In vitro tests demonstrated effectiveness particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole derivative | Antibacterial | 18.78 | |
| Thiadiazole derivative | Antifungal | 25.00 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, derivatives were tested against human liver carcinoma (HUH7) and lung cancer (A549) cell lines. The results indicated that certain derivatives possess IC50 values lower than traditional chemotherapeutic agents like cisplatin, suggesting a strong potential for further development as anticancer drugs.
The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, some studies have suggested that the thiadiazole moiety may interfere with DNA synthesis by inhibiting thymidylate synthase (TS), an essential enzyme for nucleotide synthesis . Molecular docking studies further support these findings by demonstrating favorable binding interactions with target proteins.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized thiadiazole compounds showed enhanced antimicrobial activity compared to standard antibiotics, particularly in resistant bacterial strains.
- Case Study on Anticancer Properties : Research involving the testing of these compounds on various cancer cell lines revealed that specific structural modifications significantly increased cytotoxicity against HUH7 cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, base-assisted cyclization (e.g., using KOH or NaOH) can form the pyrrol-2-one core, as demonstrated in analogous compounds . Thiadiazole and thiophen-2-ylcarbonyl groups may be introduced via nucleophilic substitution or condensation reactions. Reaction optimization (e.g., reflux in ethanol or acetic acid) is critical, with yields influenced by stoichiometry and solvent choice .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing substituents on the phenyl and thiadiazole rings .
- FTIR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) moieties .
- HRMS : Validates molecular weight and fragmentation patterns . Melting point analysis further corroborates purity .
Q. How can researchers ensure purity during synthesis?
Purification strategies include recrystallization (e.g., using ethanol or DMF-EtOH mixtures) and chromatographic methods (TLC or column chromatography). Monitoring via TLC with toluene/ethyl acetate/water systems helps track reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields (e.g., <50%)?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd) for coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Temperature control : Prolonged reflux or microwave-assisted heating to improve kinetics .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Contradictions may stem from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals.
- X-ray crystallography : For unambiguous structural determination.
- Repetitive recrystallization : To eliminate impurities .
Q. What computational approaches predict the compound's reactivity or bioactivity?
Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess potential interactions with biological targets, guiding SAR exploration .
Q. How do structural modifications influence biological activity?
SAR studies involve synthesizing analogs with varied substituents (e.g., replacing thiophen-2-ylcarbonyl with furan-2-carbonyl) and testing activity in vitro. For example, highlights that thiadiazole and aryl substitutions significantly alter bioactivity profiles .
Q. What strategies address stability issues during storage?
Store the compound in inert atmospheres (N2/Ar) at low temperatures (-20°C) to prevent oxidation or hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation .
Data Analysis and Experimental Design
Q. How to design a kinetic study for the compound's degradation under varying pH?
- Prepare buffered solutions (pH 1–13).
- Use HPLC to monitor concentration over time.
- Calculate rate constants (k) and half-life (t1/2) to model degradation pathways .
Q. What statistical methods validate reproducibility in synthesis?
Employ Design of Experiments (DoE) to assess variables (temperature, solvent ratio). ANOVA or multivariate analysis quantifies the significance of each factor .
Structural and Mechanistic Insights
Q. Why does the thiophen-2-ylcarbonyl group enhance electron-deficient character?
The electron-withdrawing thiophene and carbonyl groups polarize the pyrrol-2-one ring, increasing susceptibility to nucleophilic attack. This can be confirmed via NMR chemical shift analysis .
Q. How does the 1,3,4-thiadiazole moiety influence intermolecular interactions?
Thiadiazole’s sulfur atoms participate in hydrogen bonding and π-π stacking, affecting crystallinity and solubility. XRD data from analogs reveal layered packing motifs .
Comparative Analysis
Q. How does this compound compare to structurally similar derivatives in bioactivity?
’s comparative table shows that replacing thiophen-2-ylcarbonyl with benzofuran-2-ylcarbonyl reduces antimicrobial activity but enhances antioxidant potential .
Troubleshooting
Q. What steps resolve emulsion formation during aqueous workup?
Add brine (NaCl) to break emulsions. Centrifugation or filtration through Celite® may also aid phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
